5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and an oxadiazole ring fused to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-methylpyridine, undergoes bromination to form 5-bromo-2-methylpyridine.
Formation of the Oxadiazole Ring: The brominated pyridine is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is cyclized with a suitable carboxylic acid derivative to form the oxadiazole ring.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole: Lacks the carboxylic acid group but shares the core structure.
2-Methylpyridine-3-carboxylic acid: Contains the pyridine and carboxylic acid groups but lacks the oxadiazole ring.
1,2,4-Oxadiazole-3-carboxylic acid: Contains the oxadiazole and carboxylic acid groups but lacks the pyridine ring.
Uniqueness
5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the pyridine, oxadiazole, and carboxylic acid functionalities. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7N3O3 |
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Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-(2-methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c1-5-6(3-2-4-10-5)8-11-7(9(13)14)12-15-8/h2-4H,1H3,(H,13,14) |
InChI Key |
FTJYSLVFXYQVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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